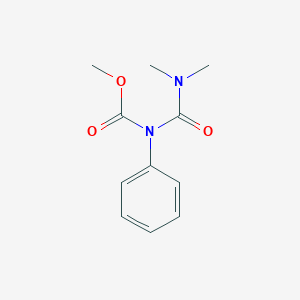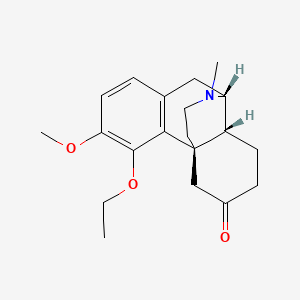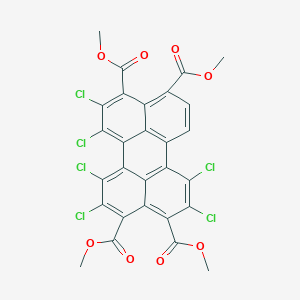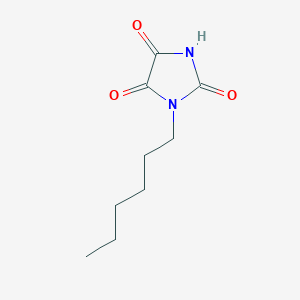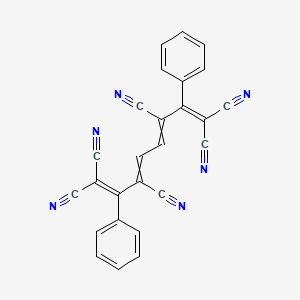
2,7-Diphenylocta-1,3,5,7-tetraene-1,1,3,6,8,8-hexacarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Diphenylocta-1,3,5,7-tetraene-1,1,3,6,8,8-hexacarbonitrile is an organic compound characterized by its unique structure, which includes multiple phenyl groups and nitrile functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diphenylocta-1,3,5,7-tetraene-1,1,3,6,8,8-hexacarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of suitable precursors under controlled conditions to form the desired tetraene structure with phenyl and nitrile groups. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety, and maintaining cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,7-Diphenylocta-1,3,5,7-tetraene-1,1,3,6,8,8-hexacarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The choice of solvent, temperature, and reaction time are critical factors that influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols. Substitution reactions can introduce new functional groups, such as halides or amines .
Scientific Research Applications
2,7-Diphenylocta-1,3,5,7-tetraene-1,1,3,6,8,8-hexacarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2,7-Diphenylocta-1,3,5,7-tetraene-1,1,3,6,8,8-hexacarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s multiple nitrile groups can form strong interactions with various enzymes and receptors, influencing their activity. Additionally, its conjugated tetraene structure allows it to participate in electron transfer processes, which can affect cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,8-Diphenyl-1,3,5,7-octatetraene: Similar in structure but lacks the nitrile groups, affecting its reactivity and applications.
2,6-Dimethyl-1,3,5,7-octatetraene: Contains methyl groups instead of phenyl groups, leading to different chemical properties and uses.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in multiple research fields .
Properties
CAS No. |
106577-45-1 |
|---|---|
Molecular Formula |
C26H12N6 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2,7-diphenylocta-1,3,5,7-tetraene-1,1,3,6,8,8-hexacarbonitrile |
InChI |
InChI=1S/C26H12N6/c27-13-21(25(23(15-29)16-30)19-7-3-1-4-8-19)11-12-22(14-28)26(24(17-31)18-32)20-9-5-2-6-10-20/h1-12H |
InChI Key |
KGRRTTZTLKJBME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C#N)C#N)C(=CC=C(C#N)C(=C(C#N)C#N)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


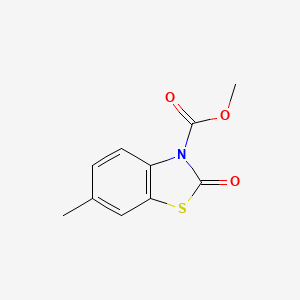
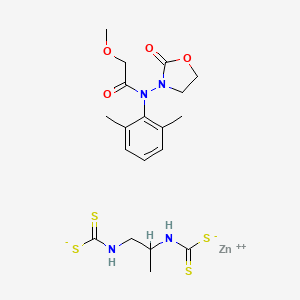
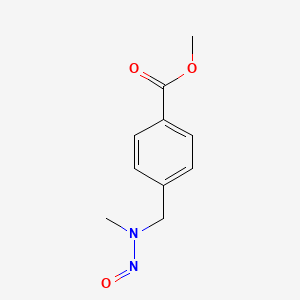
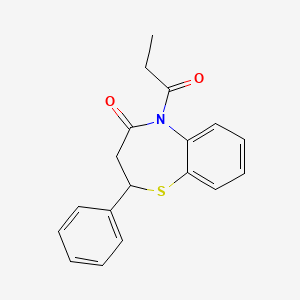
![1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid](/img/structure/B14339705.png)

